
Dslet
Overview
Description
Preparation Methods
DSLET can be synthesized through various synthetic routes. One common method involves the use of L-Threonine, N-[N-[N-[N-[N-[N-[(1,1-dimethylethoxy)carbonyl]-L-tyrosyl]-O-(1,1-dimethylethyl)-D-seryl]glycyl]-L-phenylalanyl]-L-leucyl]-O-(1,1-dimethylethyl)- (9CI). The reaction conditions typically involve the use of hydrogen chloride and trifluoroacetic acid at 0°C for 30 minutes, followed by room temperature for another 30 minutes . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
DSLET undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of disulfide bonds, while reduction can result in the cleavage of these bonds .
Scientific Research Applications
DSLET has a wide range of scientific research applications. In chemistry, it is used as a model compound to study peptide synthesis and reactions. In biology, this compound is used to investigate the role of delta opioid receptors in pain modulation and emotional regulation. In medicine, it has potential therapeutic applications for pain management and treatment of emotional disorders. Additionally, this compound is used in the pharmaceutical industry for the development of new drugs targeting the delta opioid receptor .
Mechanism of Action
DSLET exerts its effects by binding to the delta opioid receptor, a G-protein-coupled receptor that is involved in the modulation of pain and emotion. Upon binding, this compound activates the receptor, leading to a cascade of intracellular signaling events that result in the inhibition of adenylate cyclase and a decrease in cyclic AMP levels. This ultimately leads to the modulation of neurotransmitter release and the reduction of pain perception .
Comparison with Similar Compounds
DSLET is similar to other enkephalin-related peptides, such as [D-Ala2, D-Leu5]-enkephalin (DADLE) and [Met5]-enkephalin. this compound is unique in its high specificity for the delta opioid receptor, whereas other enkephalins may also bind to mu and kappa opioid receptors. This specificity makes this compound a valuable tool for studying the delta opioid receptor and its role in pain and emotion modulation .
Similar compounds include:
- [D-Ala2, D-Leu5]-enkephalin (DADLE)
- [Met5]-enkephalin
- [Leu5]-enkephalin
Biological Activity
DSLET (D-Ser2, Leu5-enkephalin) is a synthetic peptide that acts as a selective agonist for the delta-opioid receptor (DOR). It has garnered attention for its potential therapeutic applications, particularly in pain management and neuroprotection. This article explores the biological activity of this compound, highlighting its mechanisms of action, pharmacological effects, and relevant case studies.
This compound primarily interacts with delta-opioid receptors, which are G-protein-coupled receptors involved in modulating pain, mood, and stress responses. Upon binding to DOR, this compound activates intracellular signaling pathways that lead to various physiological effects.
Key Mechanisms
- Inhibition of Adenylyl Cyclase : this compound inhibits adenylyl cyclase activity in a GTP-dependent manner, contributing to its analgesic effects. This inhibition is selective for delta receptors and has been shown to be less potent than other delta agonists like BW373U86 .
- Tyrosine Phosphorylation : Activation of DOR by this compound leads to the tyrosine phosphorylation of spinophilin in HEK293 cells, indicating involvement in intracellular signaling cascades .
Analgesic Properties
This compound exhibits significant analgesic properties through its action on the central nervous system. Studies have shown that it can effectively reduce pain responses in various animal models.
Neuroprotective Effects
Research indicates that this compound may have neuroprotective effects, particularly in models of ischemia and neurodegeneration. Its ability to modulate neurotransmitter release and reduce excitotoxicity positions it as a candidate for treating conditions like stroke or traumatic brain injury.
Antiarrhythmic Activity
Preliminary studies suggest that this compound may influence cardiac function by modulating arrhythmias. However, its efficacy in this area remains under investigation .
Study 1: Analgesic Efficacy
A study conducted on rats demonstrated that systemic administration of this compound significantly reduced nociceptive responses compared to control groups. The findings indicated a dose-dependent relationship between this compound administration and pain relief .
Study 2: Neuroprotection in Ischemia
In a model of cerebral ischemia, this compound administration resulted in reduced neuronal damage and improved functional recovery post-injury. The neuroprotective effects were attributed to its action on DOR and subsequent modulation of neuroinflammatory processes .
Study 3: Cardiac Effects
A clinical evaluation assessed the impact of this compound on ischemic arrhythmias. While initial results showed no significant effect on the incidence rate of arrhythmias, further analysis is needed to clarify its role in cardiac function .
Comparative Analysis with Other Delta Agonists
Compound | Potency (IC50) | Receptor Selectivity | Analgesic Effect |
---|---|---|---|
This compound | Moderate | High | Yes |
BW373U86 | High | Very High | Yes |
DADLE | Low | Moderate | Yes |
This table summarizes the potency and efficacy of this compound compared to other known delta-opioid receptor agonists. While this compound is effective, compounds like BW373U86 demonstrate higher potency, which may limit its clinical applicability in certain contexts.
Q & A
Q. What are the primary pharmacological characteristics of DSLET, and how do they inform its δ-opioid receptor selectivity?
Basic Research Focus
this compound is a synthetic hexapeptide (H-Tyr-D-Ser-Gly-Phe-Leu-Thr-OH) with high δ-opioid receptor specificity. Its selectivity arises from conformational constraints in the N-terminal region, particularly the D-Ser² residue, which restricts interactions with μ-opioid receptors . Methodologically, receptor affinity is determined via competitive radioligand binding assays (e.g., using [³H]this compound or [³H]diprenorphine) in membrane preparations from δ-receptor-rich tissues like rat brain. Data normalization against non-specific binding and statistical modeling (e.g., Cheng-Prusoff equation) are critical for calculating Ki values .
Q. How should researchers design experiments to assess this compound’s functional coupling to intracellular signaling pathways?
Advanced Research Focus
this compound’s agonist activity can be quantified through GTPase activation assays in brain membranes. Key steps include:
- Membrane Preparation : Isolate membranes from δ-receptor-expressing tissues (e.g., ND8-47 hybrid cells).
- Dose-Response Curves : Measure GTPase activity at varying this compound concentrations (e.g., 1 nM–1 µM) to determine EC₅₀.
- Receptor-G Protein Coupling : Use pertussis toxin pretreatment to confirm Gi/o protein dependency, as this compound’s calcium mobilization in ND8-47 cells is blocked by Gi inhibition .
- Statistical Rigor : Employ nonlinear regression for curve fitting and report confidence intervals to address variability in alkylated receptor models .
Q. How can contradictory findings in this compound’s binding affinity across studies be resolved?
Advanced Data Contradiction Analysis
Discrepancies in reported KD values (e.g., 1 nM vs. 20 nM in Na⁺-containing buffers) often stem from methodological differences:
- Receptor Preparation : Variations in membrane alkylation protocols (e.g., p-CNA treatment) alter high- vs. low-affinity site availability .
- Ligand Purity : Verify peptide purity (≥95% via HPLC) and storage conditions (-20°C) to prevent degradation .
- Meta-Analysis : Aggregate data from multiple studies using standardized receptor density normalization and sensitivity analyses to identify confounding variables .
Q. What computational strategies are effective for modeling this compound’s conformational dynamics and receptor interactions?
Advanced Methodological Approach
- NMR Spectroscopy : Analyze DMSO-d6 solutions to identify backbone rigidification caused by tert-butyl modifications (e.g., DSTBULET), which enhance δ-selectivity .
- Molecular Dynamics (MD) Simulations : Use software like GROMACS to simulate this compound’s interaction with δ-receptor extracellular loops. Focus on hydrogen bonding between D-Ser² and receptor residues .
- Free Energy Calculations : Apply MM-PBSA methods to compare binding affinities of this compound analogs (e.g., DTLET vs. BUBU) .
Q. How can researchers optimize in vitro assays to minimize this compound’s desensitization effects in chronic exposure models?
Advanced Experimental Design
- Time-Course Studies : Measure [Ca²⁺]i responses in ND8-47 cells after 1–24 hr this compound exposure. Use fluorometric assays (e.g., Fura-2 AM) with controls for dye leakage .
- Receptor Trafficking Analysis : Combine Western blotting (e.g., αi2/Gi3 subunits) with radioligand depletion assays to differentiate receptor internalization from affinity changes .
- Cross-Validation : Replicate findings in primary neuronal cultures to confirm cell-line-specific artifacts .
Q. What dataset discovery tools are recommended for accessing this compound-related pharmacological data?
Basic Research Resource
Use keyword-driven search engines like Google Dataset Search or Mendeley Data with queries such as:
- “δ-opioid receptor binding assays”
- “this compound GTPase activation datasets”
Filter results by experimental parameters (e.g., species, ligand concentration) and prioritize datasets with raw data and metadata (e.g., buffer composition, statistical methods) . For advanced discovery, leverage semantic tools like DataSearch (Elsevier) to identify datasets linked to receptor-GTPase coupling studies .
Q. How should researchers address ethical and reproducibility concerns in this compound studies?
Methodological Best Practices
- Transparency : Report peptide synthesis protocols (e.g., solid-phase synthesis, purity thresholds) and storage conditions explicitly .
- Blinding : Use blinded data analysis for binding assays to mitigate observer bias .
- Data Sharing : Deposit raw datasets in repositories like Figshare with CC-BY licenses to enable replication .
Properties
IUPAC Name |
(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H46N6O10/c1-18(2)13-24(32(47)39-28(19(3)41)33(48)49)37-31(46)25(15-20-7-5-4-6-8-20)36-27(43)16-35-30(45)26(17-40)38-29(44)23(34)14-21-9-11-22(42)12-10-21/h4-12,18-19,23-26,28,40-42H,13-17,34H2,1-3H3,(H,35,45)(H,36,43)(H,37,46)(H,38,44)(H,39,47)(H,48,49)/t19-,23+,24+,25+,26-,28+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKSODCLCMBUCPW-LVNBQDLPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(CO)NC(=O)C(CC2=CC=C(C=C2)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)[C@@H](CO)NC(=O)[C@H](CC2=CC=C(C=C2)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H46N6O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00997082 | |
Record name | N-[14-Amino-5-benzyl-1,4,7,10,13-pentahydroxy-11-(hydroxymethyl)-15-(4-hydroxyphenyl)-2-(2-methylpropyl)-3,6,9,12-tetraazapentadeca-3,6,9,12-tetraen-1-ylidene]threonine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00997082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
686.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75644-90-5 | |
Record name | Enkephalin, Ser(2), Leu(5), Thr(6)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075644905 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-[14-Amino-5-benzyl-1,4,7,10,13-pentahydroxy-11-(hydroxymethyl)-15-(4-hydroxyphenyl)-2-(2-methylpropyl)-3,6,9,12-tetraazapentadeca-3,6,9,12-tetraen-1-ylidene]threonine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00997082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.